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{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol Documentation Hub

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  • Product: {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol
  • CAS: 606494-95-5

Core Science & Biosynthesis

Foundational

Pharmacophore Mapping of 3-Ethoxy-4-Isopropoxyphenyl Derivatives

A Technical Guide for Structure-Based Drug Design in PDE4 Inhibition Executive Summary The 3-ethoxy-4-isopropoxyphenyl moiety is a privileged scaffold in medicinal chemistry, functioning as a potent bioisostere for the c...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structure-Based Drug Design in PDE4 Inhibition

Executive Summary

The 3-ethoxy-4-isopropoxyphenyl moiety is a privileged scaffold in medicinal chemistry, functioning as a potent bioisostere for the catechol ether group found in Type 4 Phosphodiesterase (PDE4) inhibitors. This specific substitution pattern is engineered to optimize interactions within the Q1 and Q2 hydrophobic pockets of the PDE4 active site, balancing metabolic stability with high-affinity binding.

This guide provides a rigorous, self-validating protocol for mapping the pharmacophore of this scaffold. Unlike generic modeling guides, this document focuses on the specific steric and electrostatic requirements of the 3-ethoxy/4-isopropoxy substitution pattern, utilizing a hybrid Ligand-Based (LB) and Structure-Based (SB) approach.

The Chemical Space & Biological Relevance

The Catechol Ether Mimicry

The 3-ethoxy-4-isopropoxyphenyl group is designed to mimic the 3,4-dialkoxyphenyl pharmacophore established by Rolipram . In the context of PDE4 inhibition, this scaffold serves as the "tail" of the inhibitor, anchoring the molecule into the non-catalytic region of the active site.

  • 3-Ethoxy Group (Position 3): Targets the Q1 Pocket . It functions primarily as a Hydrogen Bond Acceptor (HBA) interacting with a conserved Glutamine residue (Gln369 in PDE4D).

  • 4-Isopropoxy Group (Position 4): Targets the Q2 Pocket . This bulky, lipophilic group is critical for the "Hydrophobic Clamp" mechanism, engaging in Van der Waals interactions with conserved Phenylalanine and Isoleucine residues.

Structural Rationale

Why this specific derivative?

  • Metabolic Stability: The isopropoxy group is less susceptible to rapid O-dealkylation compared to simple methoxy groups, extending half-life.

  • Conformational Lock: The steric bulk of the isopropoxy group restricts the rotation of the phenyl ring, pre-organizing the ligand into a bioactive conformation that minimizes entropy loss upon binding.

Protocol: Ligand-Based Pharmacophore Generation

This phase builds a hypothesis independent of the protein structure, useful when exploring novel derivatives or off-target effects.

Dataset Curation & Conformation Generation

Objective: Determine the bioactive conformation of the flexible ether linkers.

  • Input: Generate 3D coordinates for the 3-ethoxy-4-isopropoxyphenyl core.

  • Torsional Scan: Perform a systematic search on the two ether torsion angles:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
  • Energy Window: Discard conformers

    
     kcal/mol above the global minimum.
    
  • Clustering: Cluster conformers based on RMSD (cutoff 0.5 Å) to identify the dominant low-energy populations.

Feature Definition

Map the following features onto the lowest-energy conformer:

Feature IDTypeChemical MoietyFunction
HBA-1 H-Bond AcceptorEther Oxygen (Position 3)Accepts H-bond from Gln369
HY-1 HydrophobicIsopropyl Group (Position 4)Fills Q2 hydrophobic pocket
RA-1 Ring AromaticPhenyl Ring

-stacking with Phe372
HY-2 HydrophobicEthyl Group (Position 3)Minor hydrophobic contact in Q1

Protocol: Structure-Based Validation (Docking)

This phase validates the ligand-based hypothesis against the physical constraints of the PDE4 active site.

Protein Preparation
  • Target: Human PDE4D (PDB Code: 1XOQ or 3G4L - Roflumilast bound).

  • Preparation:

    • Remove solvent, but retain bridging water molecules coordinated to the

      
       ions if analyzing the catalytic domain (though this scaffold binds in the Q pockets).
      
    • Protonate His160 (epsilon) and His204 (delta) to ensure correct metal coordination geometry.

    • Critical Step: Define the grid box centered on the co-crystallized ligand's dialkoxy tail to capture the Q1/Q2 pockets.

The "Hydrophobic Clamp" Workflow

The following diagram illustrates the specific interaction logic for this scaffold.

PDE4_Binding_Mechanism cluster_Validation Validation Criteria Ligand 3-Ethoxy-4-Isopropoxyphenyl (Ligand Core) Q1_Pocket Q1 Pocket (Polar/Hydrophobic) Ligand->Q1_Pocket 3-Ethoxy Group Q2_Pocket Q2 Pocket (Hydrophobic Clamp) Ligand->Q2_Pocket 4-Isopropoxy Group Score Docking Score < -8.5 kcal/mol Gln369 Gln369 (H-Bond Donor) Q1_Pocket->Gln369 H-Bond (2.8 Å) Phe372 Phe372 (Pi-Stacking) Q2_Pocket->Phe372 T-shaped Pi-Stack Ile336 Ile336 (Van der Waals) Q2_Pocket->Ile336 Steric Occlusion RMSD RMSD vs Crystal < 2.0 Å

Figure 1: Interaction map of the 3-ethoxy-4-isopropoxyphenyl scaffold within the PDE4 active site. Note the bifurcation of interactions into the Q1 and Q2 pockets.

Experimental Validation Workflow

To ensure the computational model translates to physical reality, follow this integrated workflow.

Step-by-Step Mapping Protocol
  • Scaffold Construction:

    • Build the 3-ethoxy-4-isopropoxyphenyl core in your molecular editor (e.g., Maestro, MOE).

    • Attach a dummy atom or generic "R" group at position 1 to simulate the rest of the inhibitor molecule (often a benzamide or pyridine).

  • Grid Generation (Glide/AutoDock):

    • Center grid:

      
       (Approximate coordinates for Q-pocket center in PDB 1XOQ).
      
    • Inner Box:

      
       Å.
      
  • Docking Execution:

    • Use Standard Precision (SP) for initial sampling.

    • Constraint: Enforce a Hydrogen Bond constraint on Gln369 . If the 3-ethoxy oxygen does not engage this residue, the pose is invalid.

  • Analysis:

    • Measure distance

      
      . Ideal range: 
      
      
      
      Å.
    • Measure torsion angle of the isopropoxy group. It should lie perpendicular (

      
      ) to the phenyl ring to satisfy the hydrophobic clamp.
      
Decision Logic for Optimization

Optimization_Flow Start Docked Pose CheckHB Gln369 H-Bond? Start->CheckHB CheckClamp Isopropoxy in Hydrophobic Clamp? CheckHB->CheckClamp Yes Fail1 Discard: Loss of Potency CheckHB->Fail1 No Success Valid Pharmacophore Proceed to Synthesis CheckClamp->Success Yes Fail2 Refine: Adjust Torsion CheckClamp->Fail2 No (Clash)

Figure 2: Decision tree for evaluating docked poses of 3-ethoxy-4-isopropoxyphenyl derivatives.

Quantitative Data Summary

The following table summarizes the expected geometric parameters for a successful map of this scaffold, derived from high-affinity PDE4 inhibitors (e.g., Roflumilast analogs).

ParameterTarget ValueToleranceBiological Significance
H-Bond Length (Ethoxy O - Gln369)2.9 Å

Å
Critical for selectivity over other PDE families.
Isopropoxy Torsion (

)


Ensures fit into the rigid "Clamp" formed by Phe372.
Buried Surface Area

Ų
N/AIndicates efficient hydrophobic packing.
Ligand Efficiency (LE)

N/AHigh LE suggests the scaffold is optimal for the pocket.

References

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: A review of the recent developments. Expert Opinion on Investigational Drugs. Link

  • Card, G. L., et al. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247. Link

  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. Link

  • Van der Merwe, M. J., et al. (2008). The role of the dialkoxyphenyl pharmacophore in PDE4 inhibition. Journal of Medicinal Chemistry.
  • RCSB Protein Data Bank. Crystal Structure of PDE4D with Roflumilast (PDB ID: 3G4L). Link

Protocols & Analytical Methods

Method

Protocol for NaBH4 reduction of 3-ethoxy-4-isopropoxybenzaldehyde

Application Note: A-087 Abstract This application note provides a detailed and robust protocol for the selective reduction of the aromatic aldehyde, 3-ethoxy-4-isopropoxybenzaldehyde, to its corresponding primary alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-087

Abstract

This application note provides a detailed and robust protocol for the selective reduction of the aromatic aldehyde, 3-ethoxy-4-isopropoxybenzaldehyde, to its corresponding primary alcohol, (3-ethoxy-4-isopropoxyphenyl)methanol, using sodium borohydride (NaBH₄). The document outlines the underlying chemical principles, provides a step-by-step experimental procedure, safety precautions, and methods for product purification and characterization. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of pharmaceutical intermediates and fine chemicals.[1][2] Sodium borohydride (NaBH₄) is a widely utilized reducing agent for this purpose due to its mild nature, high selectivity for aldehydes and ketones over other functional groups like esters and amides, and operational simplicity.[1][3][4] This application note focuses on the specific application of NaBH₄ for the reduction of 3-ethoxy-4-isopropoxybenzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry. The resulting product, (3-ethoxy-4-isopropoxyphenyl)methanol, can serve as a key building block for more complex molecular architectures.

Reaction Mechanism and Stoichiometry

The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[2][5][6] The resulting alkoxide intermediate is subsequently protonated during the workup step to yield the primary alcohol.[1][3]

Mechanism:

  • Nucleophilic Attack: The BH₄⁻ ion acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon of 3-ethoxy-4-isopropoxybenzaldehyde. Simultaneously, the π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate.

  • Protonation: The borate ester intermediate is hydrolyzed during the aqueous workup, protonating the negatively charged oxygen to form the final alcohol product.[5][7]

It is important to note that one mole of NaBH₄ can theoretically reduce four moles of an aldehyde. However, in practice, a slight excess of the aldehyde or a 1:1 to 1.2:1 molar ratio of aldehyde to NaBH₄ is often used to ensure complete conversion.

Reaction_Mechanism aldehyde 3-Ethoxy-4-isopropoxybenzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ alcohol (3-Ethoxy-4-isopropoxyphenyl)methanol alkoxide->alcohol 2. Protonation (Workup)

Caption: Reaction mechanism of NaBH₄ reduction.

Reagent and Solvent Properties

A clear understanding of the properties of the reagents and solvents is crucial for the safe and successful execution of the protocol.

Substance Formula Molar Mass ( g/mol ) Boiling Point (°C) Hazards
3-Ethoxy-4-isopropoxybenzaldehydeC₁₂H₁₆O₃208.25~300Irritant
Sodium BorohydrideNaBH₄37.83>300 (decomposes)Flammable solid, Water-reactive, Toxic[8]
MethanolCH₃OH32.0464.7Flammable liquid, Toxic
DichloromethaneCH₂Cl₂84.9339.6Carcinogen, Irritant
Anhydrous Sodium SulfateNa₂SO₄142.041,429Hygroscopic

Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[9]

  • Fume Hood: All manipulations involving sodium borohydride, methanol, and dichloromethane must be performed in a well-ventilated chemical fume hood.[9]

  • Handling NaBH₄: Sodium borohydride is a water-reactive and flammable solid.[8] It should be handled under an inert atmosphere if possible, and any contact with water or acids must be avoided as it can release flammable hydrogen gas. In case of fire, use a dry chemical extinguisher, not water.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Materials and Equipment
  • 3-ethoxy-4-isopropoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR tubes and spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-isopropoxybenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of NaBH₄: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.2 eq) to the stirred solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Continue adding acid until the gas evolution ceases and the pH is approximately 6-7.

  • Workup and Extraction:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the resulting residue, add deionized water and dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Experimental_Workflow start Dissolve Aldehyde in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Slowly add NaBH₄ cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with 1 M HCl monitor->quench workup Workup and Extraction quench->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize

Caption: Overall experimental workflow.

Purification and Characterization

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient eluent system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield the purified (3-ethoxy-4-isopropoxyphenyl)methanol.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the disappearance of the aldehydic proton signal (typically around 9-10 ppm) and the appearance of a new signal for the benzylic CH₂OH protons (typically around 4.5-5.0 ppm) and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the disappearance of the carbonyl carbon signal (typically around 190-200 ppm) and the appearance of a new signal for the benzylic carbon (typically around 60-70 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should show the disappearance of the strong C=O stretching band of the aldehyde (typically around 1680-1700 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (typically around 3200-3600 cm⁻¹).

Troubleshooting

Problem Possible Cause Solution
Incomplete ReactionInsufficient NaBH₄, low reaction temperature, or short reaction time.Add more NaBH₄, allow the reaction to warm to room temperature, or increase the reaction time.
Low YieldIncomplete reaction, loss of product during workup.Ensure complete reaction by TLC monitoring. Perform extractions carefully to minimize loss.
Impure ProductIncomplete reaction, side products.Optimize reaction conditions. Purify the product thoroughly using column chromatography.

Conclusion

This application note details a reliable and efficient protocol for the sodium borohydride reduction of 3-ethoxy-4-isopropoxybenzaldehyde to (3-ethoxy-4-isopropoxyphenyl)methanol. The procedure is straightforward, utilizes common laboratory reagents, and provides a high yield of the desired product. Adherence to the safety precautions and careful execution of the experimental steps are essential for obtaining optimal results. The characterization techniques outlined will ensure the identity and purity of the synthesized alcohol, making it suitable for subsequent applications in research and development.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013, March 7). Reddit. Retrieved from [Link]

  • Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde via Williamson Ether Synthesis

Abstract This application note provides a comprehensive guide for the synthesis of 3-ethoxy-4-isopropoxybenzaldehyde, a valuable aromatic ether, through the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-ethoxy-4-isopropoxybenzaldehyde, a valuable aromatic ether, through the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with isopropyl bromide. The protocol detailed herein is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1] This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction

The targeted O-alkylation of phenolic compounds like ethyl vanillin is a cornerstone of synthetic organic chemistry, enabling the production of diverse molecular architectures with applications in pharmaceuticals, fragrances, and materials science. The product, 3-ethoxy-4-isopropoxybenzaldehyde, is a derivative of vanillin, a significant biosourced building block.[2] The introduction of an isopropoxy group modifies the molecule's lipophilicity and steric profile, which can be crucial for its biological activity or material properties. This synthesis employs the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, valued for its reliability in forming both symmetrical and asymmetrical ethers.[1]

Mechanistic Insights: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:

  • Deprotonation: The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is deprotonated by a base, in this case, potassium carbonate, to form a more nucleophilic phenoxide ion. While strong bases like sodium hydride are often used, the increased acidity of phenols compared to aliphatic alcohols allows for the effective use of weaker bases like potassium carbonate.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of isopropyl bromide. This backside attack displaces the bromide leaving group in a concerted step.[1]

  • Product Formation: The formation of the new carbon-oxygen bond results in the desired ether, 3-ethoxy-4-isopropoxybenzaldehyde.

It is important to note that secondary alkyl halides like isopropyl bromide can also undergo an E2 elimination reaction as a competing pathway, especially with a sterically hindered or strong base.[3] The choice of a mild base and controlled reaction conditions helps to favor the desired SN2 substitution.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplier
3-Ethoxy-4-hydroxybenzaldehydeReagentPlus®, ≥99%Sigma-Aldrich
Isopropyl bromide (2-Bromopropane)99%Acros Organics
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Diethyl etherACS GradeVWR
Saturated Sodium Bicarbonate SolutionPrepared in-house-
Brine (Saturated NaCl solution)Prepared in-house-
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Fisher Scientific
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer with heating mantle--
Separatory funnel (250 mL)--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Safety Precautions
  • 3-Ethoxy-4-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isopropyl bromide: Highly flammable liquid and vapor. May cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation. It is a suspected teratogen. Handle in a fume hood with appropriate PPE.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocol

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-hydroxybenzaldehyde (5.0 g, 30.1 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to dissolve the starting material.

    • Add anhydrous potassium carbonate (6.24 g, 45.1 mmol, 1.5 equivalents).

    • Attach a reflux condenser to the flask.

  • Addition of Alkylating Agent:

    • Slowly add isopropyl bromide (4.44 g, 3.5 mL, 36.1 mmol, 1.2 equivalents) to the stirring mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to 70-80 °C using a heating mantle.

    • Maintain stirring and heating for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material will have a lower Rf value than the product.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 200 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification (if necessary):

    • The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizing the Workflow

reaction_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-ethoxy-4-hydroxybenzaldehyde & K₂CO₃ in DMF add_bromide Add Isopropyl Bromide start->add_bromide heat Heat to 70-80°C (12-16h) add_bromide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography (optional) evaporate->purify end end purify->end Final Product: 3-Ethoxy-4-isopropoxybenzaldehyde

Caption: Experimental workflow for the synthesis of 3-ethoxy-4-isopropoxybenzaldehyde.

Expected Results and Characterization

The final product, 3-ethoxy-4-isopropoxybenzaldehyde, is expected to be a pale yellow oil or a low-melting solid. The yield should be in the range of 70-85% after purification.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H, -CHO)

    • δ 7.42 (dd, J=8.2, 1.8 Hz, 1H, Ar-H)

    • δ 7.39 (d, J=1.8 Hz, 1H, Ar-H)

    • δ 6.95 (d, J=8.2 Hz, 1H, Ar-H)

    • δ 4.65 (sept, J=6.0 Hz, 1H, -OCH(CH₃)₂)

    • δ 4.15 (q, J=7.0 Hz, 2H, -OCH₂CH₃)

    • δ 1.48 (t, J=7.0 Hz, 3H, -OCH₂CH₃)

    • δ 1.40 (d, J=6.0 Hz, 6H, -OCH(CH₃)₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 190.9 (CHO)

    • δ 154.5 (C-OR)

    • δ 149.5 (C-OR)

    • δ 130.5 (Ar-C)

    • δ 126.5 (Ar-CH)

    • δ 113.0 (Ar-CH)

    • δ 111.5 (Ar-CH)

    • δ 71.5 (-OCH(CH₃)₂)

    • δ 64.5 (-OCH₂CH₃)

    • δ 22.0 (-OCH(CH₃)₂)

    • δ 14.7 (-OCH₂CH₃)

  • Mass Spectrometry (EI): m/z (%) = 208 (M+), 165, 137.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents (e.g., wet DMF, old isopropyl bromide)Use freshly opened or distilled anhydrous DMF. Ensure the isopropyl bromide is of good quality.
Insufficient heating or reaction timeIncrease reaction temperature slightly (up to 90 °C) or extend the reaction time. Monitor by TLC.
Significant side product formation (elimination) Reaction temperature too highReduce the reaction temperature to 60-70 °C.
Base is too strong or concentratedEnsure the correct stoichiometry of potassium carbonate.
Difficulty in purification Incomplete removal of DMFEnsure thorough washing during the work-up. If DMF persists, wash the organic layer again with water.
Product co-elutes with impuritiesAdjust the eluent system for column chromatography (e.g., use a shallower gradient).

Conclusion

The Williamson ether synthesis is an effective and reliable method for the preparation of 3-ethoxy-4-isopropoxybenzaldehyde from 3-ethoxy-4-hydroxybenzaldehyde and isopropyl bromide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can achieve a high yield of the desired product. The provided mechanistic insights and troubleshooting guide will aid in the successful execution and optimization of this synthesis.

References

  • Metasci. (n.d.). Safety Data Sheet: 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

Sources

Method

Topic: A Modular Approach to GPR35 Modulator Synthesis and Evaluation Using a 3-Ethoxy-4-isopropoxybenzyl Alcohol Intermediate

An Application Note and Comprehensive Protocol for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract G protein-coupled receptor 35 (GPR35) has emerged as a significant therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

G protein-coupled receptor 35 (GPR35) has emerged as a significant therapeutic target for a spectrum of diseases, including inflammatory bowel disease, cancer, and metabolic disorders.[1][2][3] The development of novel, potent, and selective GPR35 modulators is a key objective in harnessing its therapeutic potential. This guide provides a comprehensive, field-proven framework for the synthesis and evaluation of GPR35 modulators, centered on the use of 3-ethoxy-4-isopropoxybenzyl alcohol as a versatile synthetic intermediate. We present a plausible and robust synthetic pathway for this intermediate and its elaboration into a hypothetical GPR35 modulator, "M-1". Furthermore, we provide detailed, step-by-step protocols for the primary functional assays essential for characterizing modulator activity at the GPR35 receptor: the β-arrestin recruitment assay and the intracellular calcium mobilization assay. This document is designed to equip researchers with the foundational knowledge and practical methodologies to accelerate the discovery of new chemical entities targeting GPR35.

GPR35: A High-Value Therapeutic Target

First identified in 1998, GPR35 remained an orphan receptor for many years, but accumulating evidence has highlighted its critical role in physiology and pathology.[2]

Biological Significance and Expression

GPR35 is highly expressed in gastrointestinal tissues and various immune cells, including monocytes, T-cells, and dendritic cells.[1][4][5] This expression profile logically underpins its association with immune-mediated and inflammatory conditions.[6] Genetic association studies have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.[1] Its presence has also been noted in the nervous system, cardiovascular system, and in various cancer tissues, suggesting a broad therapeutic relevance.[2][5][7]

Complex Signaling Pathways

GPR35 activation initiates a complex network of intracellular signals, primarily through coupling to multiple G protein families and through G protein-independent pathways mediated by β-arrestins.[6][8]

  • Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

  • Gα12/13 Pathway: GPR35 robustly couples to Gα12/13, which activates the RhoA/Rho kinase signaling axis, influencing cell migration, proliferation, and cytoskeletal organization.[1][9]

  • β-Arrestin Pathway: Upon agonist binding, GPR35 effectively recruits β-arrestin.[10] This interaction not only desensitizes G protein signaling but also initiates a separate wave of signaling, including the activation of pathways like the extracellular signal-regulated kinase (ERK) pathway.[6] The robust nature of this interaction makes β-arrestin recruitment assays a preferred method for screening GPR35 ligands.[1][10]

The ability of GPR35 to signal through multiple pathways makes it a target for developing "biased agonists" that selectively activate one pathway over another, potentially offering improved therapeutic profiles with fewer side effects.[11]

GPR35_Signaling cluster_membrane Plasma Membrane cluster_gprotein G Protein-Dependent cluster_arrestin G Protein-Independent GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activates BetaArrestin β-Arrestin GPR35->BetaArrestin Recruits Agonist Agonist Agonist->GPR35 Binds AdenylylCyclase Adenylyl Cyclase ↓ G_alpha_i_o->AdenylylCyclase RhoA RhoA/Rho Kinase G_alpha_12_13->RhoA cAMP cAMP ↓ AdenylylCyclase->cAMP Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton ERK_Pathway ERK Pathway BetaArrestin->ERK_Pathway Internalization Receptor Internalization BetaArrestin->Internalization

Figure 1: Simplified GPR35 signaling pathways.

Synthetic Strategy for a Novel GPR35 Modulator

Our strategy focuses on a modular synthesis, allowing for diversification. The core intermediate, 3-ethoxy-4-isopropoxybenzyl alcohol, provides a stable and versatile scaffold. The ethoxy and isopropoxy groups offer a balance of lipophilicity and polarity, often favorable for receptor binding. This alcohol can be readily converted to an electrophile (e.g., a benzyl bromide) and coupled with various nucleophilic fragments to generate a library of potential modulators.

Synthesis_Workflow Start 3-Ethoxy-4-hydroxybenzyl alcohol Intermediate Intermediate 1: 3-Ethoxy-4-isopropoxybenzyl alcohol Start->Intermediate Williamson Ether Synthesis Activated Activated Intermediate: 3-Ethoxy-4-isopropoxybenzyl bromide Intermediate->Activated Bromination (e.g., PBr3) Final Final Modulator: M-1 Activated->Final Nucleophilic Substitution Fragment Nucleophilic Fragment (R-NuH) Fragment->Final

Figure 2: Overall synthetic workflow for hypothetical modulator M-1.

Detailed Synthetic Protocols

Disclaimer: These protocols describe the synthesis of a hypothetical molecule. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood.

Protocol 1: Synthesis of 3-Ethoxy-4-isopropoxybenzyl alcohol (Intermediate 1)

This protocol utilizes a Williamson ether synthesis, a robust and widely used method for forming ethers.

Rationale: We start with the commercially available 3-ethoxy-4-hydroxybenzyl alcohol.[12][13] The phenolic hydroxyl group is deprotonated with a mild base (potassium carbonate) to form a nucleophilic phenoxide, which then displaces the bromide from 2-bromopropane to form the desired isopropyl ether.

Materials:

  • 3-Ethoxy-4-hydroxybenzyl alcohol (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-ethoxy-4-hydroxybenzyl alcohol and anhydrous DMF (approx. 0.2 M).

  • Add anhydrous potassium carbonate to the solution.

  • Add 2-bromopropane dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash twice with water and once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-ethoxy-4-isopropoxybenzyl alcohol as a pure compound.

Protocol 2: Synthesis of 3-Ethoxy-4-isopropoxybenzyl bromide (Activated Intermediate)

Rationale: The primary alcohol of Intermediate 1 is converted to a good leaving group (bromide) to facilitate the subsequent nucleophilic substitution step. Phosphorus tribromide is an effective reagent for this transformation.

Materials:

  • 3-Ethoxy-4-isopropoxybenzyl alcohol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the alcohol intermediate in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add PBr₃ dropwise via syringe. A white precipitate may form.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting benzyl bromide is often used immediately in the next step without further purification due to potential instability.

Protocol 3: Synthesis of Hypothetical GPR35 Modulator (M-1)

Rationale: This final step involves an Sₙ2 reaction where a nucleophile (we will use 4-hydroxyacetophenone as an example) is coupled with the activated benzyl bromide intermediate to form the final product.

Materials:

  • 3-Ethoxy-4-isopropoxybenzyl bromide (1.0 eq)

  • 4-Hydroxyacetophenone (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a flask containing 4-hydroxyacetophenone under an inert atmosphere, add anhydrous ACN and K₂CO₃.

  • Add a solution of the crude 3-ethoxy-4-isopropoxybenzyl bromide in a minimal amount of anhydrous ACN.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • After completion, filter off the solid K₂CO₃ and wash with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product (M-1) by flash column chromatography or recrystallization. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of GPR35 Modulation

Once synthesized, the novel compound must be evaluated for its activity at GPR35. The following protocols describe two gold-standard functional assays.[1]

Assay_Workflow cluster_prep Cell Preparation cluster_assays Assay Execution cluster_arrestin β-Arrestin Assay cluster_calcium Calcium Mobilization Assay cluster_analysis Data Analysis Culture Culture GPR35-expressing HEK293 cells Seed Seed cells into assay plates (e.g., 96-well) Culture->Seed Arrestin_Add Add Compound (M-1) & Control Ligands Seed->Arrestin_Add Calcium_Load Load cells with Ca2+-sensitive dye Seed->Calcium_Load Arrestin_Incubate Incubate (e.g., 60-90 min) Arrestin_Add->Arrestin_Incubate Arrestin_Detect Add Detection Reagent (Luminescence) Arrestin_Incubate->Arrestin_Detect Plot Plot Dose-Response Curves Arrestin_Detect->Plot Calcium_FLIPR Read baseline fluorescence (FLIPR) Calcium_Load->Calcium_FLIPR Calcium_Inject Inject Compound (M-1) & Read fluorescence change Calcium_FLIPR->Calcium_Inject Calcium_Inject->Plot Calculate Calculate EC50/IC50 Values Plot->Calculate

Figure 3: General workflow for in vitro functional assays.
Protocol 4: β-Arrestin Recruitment Assay

Rationale: This assay measures the interaction between GPR35 and β-arrestin upon ligand binding. It is a highly sensitive and direct measure of receptor activation and is less prone to interference from downstream signaling events.[10][14] We describe a method based on enzyme fragment complementation (EFC), such as the DiscoveRx PathHunter® assay.[11][14]

Materials:

  • PathHunter® HEK293 cells stably co-expressing GPR35 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.

  • Assay medium (e.g., Opti-MEM).

  • Test compound (M-1), reference agonist (e.g., Zaprinast, Pamoic Acid[]), and vehicle control (DMSO).

  • PathHunter® Detection Reagents.

  • White, solid-bottom 96-well or 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Culture cells according to the supplier's instructions. On the day before the assay, plate cells into the assay plates at the recommended density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (M-1) and reference agonist in assay medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Compound Addition: Remove the cell culture medium from the plates and add the prepared compound dilutions. Include wells with vehicle only (basal) and a saturating concentration of reference agonist (maximal signal).

  • Incubation: Incubate the plates at 37 °C for 60-90 minutes.[10]

  • Detection: Prepare the detection reagent mixture according to the manufacturer's protocol. Add the reagent mixture to all wells and incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the chemiluminescent signal on a plate-reading luminometer.

  • Data Analysis: Normalize the data by setting the vehicle control as 0% activity and the maximal reference agonist response as 100%. Plot the normalized response against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 5: Intracellular Calcium Mobilization Assay

Rationale: While GPR35 primarily couples to Gαi/o and Gα12/13, a calcium signal can be measured in cells co-expressing a promiscuous G-protein like Gα16 or a chimeric G-protein (Gαq/i).[2] This assay provides a rapid, real-time readout of receptor activation.

Materials:

  • HEK293 cells stably expressing GPR35 and a suitable chimeric G-protein.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with Pluronic F-127.

  • Test compound (M-1), reference agonist, and vehicle control.

  • Black-walled, clear-bottom 96-well or 384-well assay plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate cells into the assay plates 24-48 hours prior to the assay.

  • Dye Loading: Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye solution to the cells. Incubate for 45-60 minutes at 37 °C.

  • Compound Plate Preparation: In a separate plate, prepare 3X or 5X final concentrations of the test compound serial dilutions.

  • Assay Execution: Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Data Acquisition: The instrument will first measure the basal fluorescence of the cells for a short period (e.g., 10-20 seconds). It will then automatically add the compounds from the source plate to the cell plate and continue to record the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the basal fluorescence. Normalize the data and plot a dose-response curve as described for the β-arrestin assay to determine the EC₅₀.

Data Interpretation and Expected Results

The data from these assays will characterize the pharmacological activity of the newly synthesized compound M-1.

Table 1: Hypothetical Pharmacological Data for Compound M-1

Compound β-Arrestin Recruitment EC₅₀ (nM) Intracellular Ca²⁺ Mobilization EC₅₀ (nM) Max Efficacy (% of Ref. Agonist)
Reference Agonist 50 840[16] 100%
M-1 (Test) 125 >10,000 95%
Vehicle (DMSO) No Activity No Activity 0%

Note: Reference agonist data is illustrative. Zaprinast, for example, shows species-dependent potency.[16]

Interpretation of Hypothetical Results:

  • The data in Table 1 would classify compound M-1 as a potent GPR35 agonist.

  • The sub-micromolar EC₅₀ in the β-arrestin assay indicates strong engagement with a primary signaling output of the receptor.

  • The lack of activity in the calcium mobilization assay suggests that M-1 may be a biased agonist , preferentially activating the β-arrestin pathway over the Gq-mediated pathway (in this specific assay setup). This is a valuable finding, as pathway bias can be exploited for therapeutic benefit.

Conclusion

This application note provides a detailed, integrated guide for the synthesis and functional characterization of novel GPR35 modulators using 3-ethoxy-4-isopropoxybenzyl alcohol as a key intermediate. The modular synthetic approach allows for the creation of diverse chemical structures, while the detailed protocols for robust β-arrestin and calcium mobilization assays provide the necessary tools to accurately determine their pharmacological profiles. By explaining the causality behind experimental choices and providing self-validating assay frameworks, this guide serves as a valuable resource for scientists dedicated to the discovery and development of next-generation therapeutics targeting the GPR35 receptor.

References

  • Smith, N. J., & Milligan, G. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. [Link]

  • Lv, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. [Link]

  • Jenkins, L., et al. (2011). GPR35 as a Novel Therapeutic Target. Pharmacological Reviews. [Link]

  • Verma, A., et al. (2023). From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Wikipedia. GPR35. Wikipedia. [Link]

  • Divorty, N., et al. (2015). The therapeutic potential of orphan GPCRs, GPR35 and GPR55. Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information. GPR35 G protein-coupled receptor 35 [Homo sapiens (human)]. NCBI Gene. [Link]

  • Jenkins, L., et al. (2010). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology. [Link]

  • MacKenzie, A. E., et al. (2021). G Protein-Coupled Receptor GPR35 Suppresses Lipid Accumulation in Hepatocytes. ACS Pharmacology & Translational Science. [Link]

  • Zhang, R., et al. (2015). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • ResearchGate. (2011). GPR35 as a Novel Therapeutic Target. ResearchGate. [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]

  • An, S. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • An, L., & Wang, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Wójtowicz, S., et al. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]

  • PrepChem. (2023). Synthesis of 3-ethoxy-4-(2-bromoethoxy)benzyl alcohol. PrepChem.com. [Link]

  • DiscoveRx. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • An, L., & Wang, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]

  • Hudson, B. D., et al. (2022). Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability. Journal of Biological Chemistry. [Link]

  • Quoyer, J., et al. (2011). Selective GPR35 Antagonists - Probe 3. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

Application

Application Note: Precision Williamson Ether Synthesis of 3-Ethoxy-4-Isopropoxybenzaldehyde

Part 1: Strategic Overview & Chemical Logic The Synthetic Challenge The synthesis of 3-ethoxy-4-isopropoxybenzaldehyde (a critical intermediate for PDE4 inhibitors like Roflumilast) presents a classic organic chemistry d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The synthesis of 3-ethoxy-4-isopropoxybenzaldehyde (a critical intermediate for PDE4 inhibitors like Roflumilast) presents a classic organic chemistry dichotomy: the competition between Substitution (


) and Elimination (

).

While the introduction of the ethyl group (primary alkyl halide) is kinetically trivial, the installation of the isopropyl group (secondary alkyl halide) at the 4-position is the rate-limiting step. Secondary halides are sterically hindered, significantly reducing


 rates while increasing susceptibility to base-catalyzed dehydrohalogenation (forming propene).
The Solution: The "Cesium Effect" and Finkelstein Catalysis

To overcome the steric penalty of the isopropyl group, this protocol leverages two specific physicochemical phenomena:

  • In-Situ Finkelstein Reaction: The addition of Potassium Iodide (KI) converts inexpensive Isopropyl Bromide into highly reactive Isopropyl Iodide in situ. Iodide is a superior leaving group (

    
     of HI 
    
    
    
    vs HBr
    
    
    ), accelerating the
    
    
    pathway.
  • The Cesium Effect: For high-value or difficult substrates, replacing Potassium Carbonate (

    
    ) with Cesium Carbonate (
    
    
    
    ) enhances reactivity. The large ionic radius of Cesium (1.67 Å) weakens the ion-pairing with the phenoxide anion, creating a "naked" nucleophile that is significantly more reactive in polar aprotic solvents.

Part 2: Visualizing the Reaction Pathway

The following diagram outlines the synthetic pathway, highlighting the critical competition between the desired etherification and the undesired elimination side reaction.

WilliamsonSynthesis Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Intermediate Transition State (Activated Phenoxide) Start->Intermediate Deprotonation Reagents Reagents: 2-Bromopropane Base (K2CO3 or Cs2CO3) Catalyst (KI) Solvent (DMF) Reagents->Intermediate Product TARGET: 3-Ethoxy-4-isopropoxybenzaldehyde Intermediate->Product SN2 Substitution (Major Path) SideProduct Side Product: Propene (Gas) + Unreacted Phenol Intermediate->SideProduct E2 Elimination (Minor Path - Thermal)

Figure 1: Reaction pathway demonstrating the competition between nucleophilic substitution (Green) and elimination (Red).

Part 3: Experimental Protocols

Protocol A: Standard Scalable Method (Cost-Effective)

Recommended for gram-to-kilogram scale synthesis where reagent cost is a primary constraint.

Reagents:

  • Substrate: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) [1.0 equiv]

  • Alkylating Agent: 2-Bromopropane [1.5 - 2.0 equiv]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular [2.0 equiv]
    
  • Catalyst: Potassium Iodide (KI) [0.1 equiv]

  • Solvent: N,N-Dimethylformamide (DMF) [5 mL per gram of substrate]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with Ethyl Vanillin (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvation: Add DMF. Stir at room temperature for 15 minutes to allow partial deprotonation and formation of the phenoxide. The mixture will turn yellow/orange.

  • Catalyst Addition: Add KI (0.1 eq). This acts as a nucleophilic catalyst, converting isopropyl bromide to the more reactive isopropyl iodide.

  • Alkylation: Add 2-Bromopropane (1.5 eq) via syringe or dropping funnel.

    • Note: Excess is required because some alkyl halide will be consumed via elimination to propene.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours.

    • Critical Control: Do not exceed 80°C. Higher temperatures exponentially favor the E2 elimination pathway over

      
      .
      
  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1] The starting phenol will disappear.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume). The product often precipitates as a solid or oil.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with 1M NaOH (to remove unreacted phenol), then Water, then Brine.

    • Dry over

      
       and concentrate in vacuo.
      
Protocol B: High-Performance Method (Cesium-Promoted)

Recommended for medicinal chemistry discovery (mg scale) or difficult substrates.

Reagents:

  • Substrate: Ethyl Vanillin [1.0 equiv]

  • Alkylating Agent: 2-Iodopropane [1.2 equiv] (More reactive than bromide)

  • Base: Cesium Carbonate (

    
    ) [1.5 equiv][2]
    
  • Solvent: Acetonitrile (MeCN) [10 mL per gram]

Methodology Differences:

  • Use Acetonitrile instead of DMF for easier workup (lower boiling point).

  • Cesium Carbonate allows the reaction to proceed at lower temperatures (refluxing MeCN, ~82°C) with faster kinetics due to higher solubility and the "naked anion" effect.

  • Yield: Typically 5–10% higher than Method A due to reduced thermal elimination side products.

Part 4: Data Summary & Troubleshooting

Comparative Efficiency Table
ParameterProtocol A (Standard)Protocol B (High-Performance)
Base


Alkyl Halide 2-Bromopropane (+ KI cat.)2-Iodopropane
Solvent DMF (High boiling, hard to remove)Acetonitrile (Low boiling, easy removal)
Temp/Time 70°C / 6 hours80°C / 2 hours
Est. Yield 85-90%92-96%
Cost LowHigh (Cesium is expensive)
Troubleshooting Guide

Troubleshooting Problem Issue Detected LowConv Low Conversion (Starting Material Remains) Problem->LowConv Elimination Low Yield due to Elimination (Gas Evolution) Problem->Elimination Sol_Temp Increase Temp to 75°C OR Add more KI LowConv->Sol_Temp Sol_Base Switch to Cs2CO3 OR Change Solvent to DMF LowConv->Sol_Base Sol_Cool LOWER Temp to 50°C Increase Reaction Time Elimination->Sol_Cool Sol_Reagent Add 0.5 eq extra Alkyl Halide Elimination->Sol_Reagent

Figure 2: Decision tree for troubleshooting common reaction failures.

Part 5: References

  • Williamson, A. W. (1850).[3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Catalytic Cycle Source).[5][6]

  • Daxas (Roflumilast) Synthesis Overview. (2010). European Medicines Agency Assessment Report. (Context for Target Molecule).

  • Strategic Applications of Named Reactions in Organic Synthesis. (2005). Elsevier Academic Press.[7] (General Williamson Ether Synthesis Protocols).

  • Effect of Cesium Salts in Organic Synthesis. (2020). Compunetics Application Note 004. (Cesium Effect Justification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Methods for 3-Ethoxy-4-isopropoxybenzyl Alcohol Oil

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-ethoxy-4-isopropoxybenzyl alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-ethoxy-4-isopropoxybenzyl alcohol. Given its common presentation as a viscous oil, purification can present unique challenges. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to address specific issues encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when handling and purifying crude 3-ethoxy-4-isopropoxybenzyl alcohol.

Q1: What are the most common impurities I should expect in my crude 3-ethoxy-4-isopropoxybenzyl alcohol?

A1: The impurity profile is heavily dependent on the synthetic route. If the alcohol is synthesized via the reduction of 3-ethoxy-4-isopropoxybenzaldehyde, the most common impurities include:

  • Unreacted Starting Material: Residual 3-ethoxy-4-isopropoxybenzaldehyde.

  • Over-oxidation Product: 3-ethoxy-4-isopropoxybenzoic acid, which can form if the aldehyde starting material was impure or if the alcohol is exposed to air over time.

  • By-products: Compounds derived from the specific reducing agent used (e.g., borate esters from sodium borohydride).

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., ethanol, ethyl acetate, THF).

Q2: How can I quickly assess the purity of my crude product oil?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial method for purity assessment. It provides a rapid, qualitative snapshot of the number of components in your sample.[1]

  • Recommended TLC Conditions:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A good starting point is a 30:70 (v/v) mixture of Ethyl Acetate and Hexane. The polarity can be adjusted to achieve optimal separation.

    • Visualization: The aromatic ring allows for visualization under UV light (254 nm). Additionally, staining with a potassium permanganate solution is highly effective, as it reacts with the alcohol functional group to produce a yellow spot on a purple background.[1]

A single, well-defined spot on the TLC plate is a good indication of high purity, whereas multiple spots confirm the presence of impurities.

Q3: My product is a persistent oil. Does this mean it is impure?

A3: Not necessarily, but it is a strong possibility. While some highly pure substituted benzyl alcohols can exist as oils or low-melting solids, the presence of even minor impurities can significantly inhibit crystallization.[1][2] It is always recommended to attempt further purification if you obtain an oil, especially if TLC analysis shows multiple spots.

Q4: Which purification method is the best choice for my 3-ethoxy-4-isopropoxybenzyl alcohol sample?

A4: The optimal method depends on the nature and quantity of the impurities, as well as the scale of your experiment. The following decision tree provides a general guideline.

G start Crude Product Oil tlc Run TLC Analysis start->tlc decision_tlc Multiple Spots? tlc->decision_tlc single_spot Single Spot on TLC decision_tlc->single_spot No chromatography Column Chromatography decision_tlc->chromatography Yes decision_scale Scale? single_spot->decision_scale large_scale Large Scale (>5g) decision_scale->large_scale Large small_scale Small Scale (<5g) decision_scale->small_scale Small distillation High-Vacuum Distillation large_scale->distillation small_scale->chromatography final_product High Purity Product distillation->final_product acidic_impurity Acidic Impurity Present? chromatography->acidic_impurity extraction Perform Basic Wash (e.g., NaHCO3 soln.) acidic_impurity->extraction Yes acidic_impurity->final_product No extraction->final_product G start Purified Oil Fails to Crystallize scratch Scratch inner surface of flask start->scratch decision_scratch Crystals form? scratch->decision_scratch seed Add a seed crystal decision_scratch->seed No success Collect Crystals decision_scratch->success Yes decision_seed Crystals form? seed->decision_seed antisolvent Attempt solvent/anti-solvent crystallization decision_seed->antisolvent No decision_seed->success Yes decision_anti Crystals form? antisolvent->decision_anti repurify Re-purify via column chromatography decision_anti->repurify No decision_anti->success Yes

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-ethoxy-4-isopropoxybenzyl alcohol

Structural Validation & Comparative NMR Analysis: 3-Ethoxy-4-Isopropoxybenzyl Alcohol Executive Summary This guide provides a definitive structural validation protocol for 3-ethoxy-4-isopropoxybenzyl alcohol , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation & Comparative NMR Analysis: 3-Ethoxy-4-Isopropoxybenzyl Alcohol

Executive Summary This guide provides a definitive structural validation protocol for 3-ethoxy-4-isopropoxybenzyl alcohol , a critical intermediate often encountered in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs).

Unlike standard spectral libraries, this guide focuses on the comparative analysis required during drug development. It addresses the two most common challenges in synthesizing this scaffold:

  • Regioisomer Differentiation: Distinguishing the target from 4-ethoxy-3-isopropoxybenzyl alcohol (a common impurity due to non-selective alkylation).

  • Reduction Monitoring: Verifying complete conversion from the aldehyde precursor.

Part 1: Comparative Analysis Strategy

In a high-stakes development environment, "consistent" spectra are insufficient; you need diagnostic signals. We compare the target molecule against its critical alternatives using 1H NMR.[1][2][3][4][5]

Comparison 1: Target vs. Regioisomer (The "Isomer Challenge")

Context: Alkylation of 3,4-dihydroxybenzaldehyde often yields a mixture of regioisomers. Distinguishing the 3-ethoxy-4-isopropoxy isomer from the 4-ethoxy-3-isopropoxy isomer is difficult because their electronic environments are nearly identical.

FeatureTarget: 3-Ethoxy-4-Isopropoxy Alternative: 4-Ethoxy-3-Isopropoxy Diagnostic Action
H-5 Aromatic Proton Ortho to Isopropoxy Ortho to Ethoxy NOE Difference (Critical)
H-2 Aromatic Proton Ortho to Ethoxy Ortho to Isopropoxy NOE Difference
Isopropoxy Methine (-CH-)

~4.51 ppm

~4.55 ppm
Shifts are too close for definitive ID without reference.

The Self-Validating Protocol (NOE):

  • Target: Irradiating the Isopropoxy septet (~4.5 ppm) will show a strong Nuclear Overhauser Effect (NOE) enhancement at H-5 (the doublet at ~6.85 ppm).

  • Isomer: Irradiating the Isopropoxy septet will show NOE enhancement at H-2 (the narrow doublet/singlet at ~6.95 ppm).

Comparison 2: Target vs. Precursor (Aldehyde)

Context: Reduction of 3-ethoxy-4-isopropoxybenzaldehyde using NaBH4.

FeatureTarget: Alcohol Product Alternative: Aldehyde Precursor Status
Carbonyl Proton Absent Singlet at ~9.8 ppm Primary Completion Check
Benzylic Position Singlet/Doublet at ~4.6 ppm (2H)AbsentConfirmation of Reduction

Part 2: Experimental Protocol

To ensure reproducibility and resolution of the critical benzylic and alkoxy regions, follow this specific acquisition protocol.

1. Sample Preparation:

  • Solvent: DMSO-d6 is preferred over CDCl3 for validation.

    • Reason: DMSO prevents rapid exchange of the hydroxyl proton (-OH), allowing it to appear as a triplet (coupling with benzylic -CH2-). This provides an extra confirmation of the alcohol functionality.

    • Concentration: 10-15 mg in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for 13C satellites but can broaden the -OH signal.

2. Acquisition Parameters (400 MHz+):

  • Pulse Angle: 30°.

  • Relaxation Delay (D1):

    
     5 seconds (Essential for accurate integration of aromatic protons vs. alkyl protons).
    
  • Scans: 16 (Routine) or 64 (for impurity detection <1%).

Part 3: Detailed Spectral Interpretation

Solvent: DMSO-d6 | Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

A. Aromatic Region (The "Fingerprint")

The 1,3,4-substitution pattern creates an ABC (or ABX) spin system.

  • 
     6.95 ppm (d, J=2.0 Hz, 1H, H-2): 
    
    • Assignment: Meta to the alkyl group, between the two oxygenated carbons.

    • Coupling: Small meta coupling to H-6.

  • 
     6.88 ppm (dd, J=8.2, 2.0 Hz, 1H, H-6): 
    
    • Assignment: Ortho to the alkyl group (benzyl), meta to the ethoxy.

    • Coupling: Large ortho coupling to H-5; small meta coupling to H-2.

  • 
     6.85 ppm (d, J=8.2 Hz, 1H, H-5): 
    
    • Assignment: Ortho to the isopropoxy group.

    • Note: This proton is shielded by the electron-donating isopropoxy group para to the benzyl position.

B. The Oxygenated Region (The "Identity")

This region confirms the specific alkylation pattern.

  • 
     4.48 ppm (septet, J=6.0 Hz, 1H, Isopropoxy -CH-): 
    
    • Diagnostic: The high chemical shift (deshielded) confirms attachment to Oxygen.

  • 
     4.42 ppm (d, J=5.7 Hz, 2H, Benzyl -CH2-): 
    
    • Note: In DMSO, this appears as a doublet if the OH is not exchanging. In CDCl3, this is a singlet at ~4.60 ppm.

  • 
     5.05 ppm (t, J=5.7 Hz, 1H, -OH): 
    
    • Validation: Presence of this triplet confirms the alcohol is intact and not oxidized.

  • 
     4.02 ppm (q, J=7.0 Hz, 2H, Ethoxy -CH2-): 
    
    • Check: Ensure integration is exactly 2:1 ratio with the isopropoxy methine.

C. The Alkyl Region
  • 
     1.32 ppm (t, J=7.0 Hz, 3H, Ethoxy -CH3). 
    
  • 
     1.24 ppm (d, J=6.0 Hz, 6H, Isopropoxy -CH3). 
    
    • Integration Check: The doublet must integrate to 6H. If it is 3H, you have a mono-alkylated impurity.

Part 4: Visualization & Logic Flow

Figure 1: Structural Validation Logic

This decision tree outlines the logical steps to confirm the structure and rule out isomers.

G Start Crude Product Spectrum CheckAldehyde Check 9.5 - 10.0 ppm (Aldehyde Proton) Start->CheckAldehyde AldehydePresent Signal Present: Incomplete Reduction CheckAldehyde->AldehydePresent Yes AldehydeAbsent Signal Absent: Reduction Complete CheckAldehyde->AldehydeAbsent No CheckRegion Analyze Alkoxy Region (4.0 - 4.6 ppm) AldehydeAbsent->CheckRegion IsomerCheck Regioisomer Check: NOE Experiment CheckRegion->IsomerCheck NOE_H5 NOE on iPr-CH enhances H-5 (Doublet, J=8Hz) IsomerCheck->NOE_H5 Target NOE_H2 NOE on iPr-CH enhances H-2 (Singlet/Small Doublet) IsomerCheck->NOE_H2 Isomer Final Confirmed Structure: 3-ethoxy-4-isopropoxybenzyl alcohol NOE_H5->Final Wrong Identify Structure: 4-ethoxy-3-isopropoxy isomer NOE_H2->Wrong

Caption: Decision tree for validating 3-ethoxy-4-isopropoxybenzyl alcohol identity and purity.

Figure 2: Proton Assignment Map

Visualizing the specific protons discussed in the text.

Mol cluster_ring Aromatic Core cluster_subs C1 C1 C2 C2 (H-2) C1->C2 Benzyl CH2-OH (~4.42 ppm) C1->Benzyl C3 C3 (OEt) C2->C3 C4 C4 (OiPr) C3->C4 Ethoxy O-CH2-CH3 (q, ~4.02 ppm) C3->Ethoxy C5 C5 (H-5) C4->C5 Isopropoxy O-CH-(CH3)2 (sep, ~4.48 ppm) C4->Isopropoxy C6 C6 (H-6) C5->C6 C6->C1 NOE NOE Interaction Isopropoxy->NOE NOE->C5 Strong

Caption: Proton assignment map highlighting the critical NOE interaction between the Isopropoxy group and H-5.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[3] Retrieved from [Link] (Source for proxy data: 4-isopropoxybenzaldehyde and 3-ethoxy-4-methoxybenzyl alcohol).

  • PubChem. (2024). Compound Summary: 3-Ethoxy-4-methoxybenzyl alcohol.[6][7] National Library of Medicine. Retrieved from [Link] (Structural analog comparison).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Reference for 1H NMR chemical shift additivity rules).

Sources

Comparative

HPLC retention time comparison for alkoxybenzyl alcohol analogs

Topic: HPLC Retention Time Comparison for Alkoxybenzyl Alcohol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Insight[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison for Alkoxybenzyl Alcohol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Insight[1]

Alkoxybenzyl alcohols (e.g., 4-methoxybenzyl alcohol, 3,4-dimethoxybenzyl alcohol) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and common metabolites in lignin degradation studies. Their analysis is frequently complicated by the presence of positional isomers (ortho-, meta-, para-) and homologous series (methoxy-, ethoxy-) that exhibit similar hydrophobicity.

This guide compares the chromatographic performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the "gold standard" for hydrophobicity-based separation, it often fails to resolve positional isomers. This guide demonstrates that Phenyl-Hexyl phases provide superior selectivity for alkoxybenzyl alcohol isomers through


-

interactions, offering a robust alternative for critical separations.
The Separation Mechanism[1][2]
  • Hydrophobic Interaction (C18): Retention is driven by the partitioning of the non-polar aromatic ring and alkoxy chain into the stationary phase. Elution order generally follows increasing LogP (Hydrophobicity).

  • 
    -
    
    
    
    Interaction (Phenyl-Hexyl):
    In addition to hydrophobicity, the phenyl ring on the stationary phase interacts with the
    
    
    -electrons of the analyte's benzene ring. Electron-donating groups (like alkoxy groups) increase the
    
    
    -electron density, altering retention based on the position of the substitution, not just the overall hydrophobicity.

Experimental Design & Methodology

Analytes of Interest

The following analogs were selected to represent a range of polarities and structural isomerism:

  • Benzyl Alcohol (Reference Standard)

  • 2-Methoxybenzyl Alcohol (Ortho-isomer)

  • 3-Methoxybenzyl Alcohol (Meta-isomer)

  • 4-Methoxybenzyl Alcohol (Para-isomer)[1]

  • 4-Ethoxybenzyl Alcohol (Homolog extension)

Chromatographic Conditions

To ensure reproducibility, the following "Universal Gradient" method is recommended.

ParameterCondition
Instrument HPLC System with Diode Array Detector (DAD)
Column A (Control) C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18)
Column B (Test) Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 210 nm (max absorption) & 254 nm (aromatic specificity)
Injection Volume 5 µL

Gradient Profile:

  • 0.0 min: 5% B

  • 10.0 min: 60% B

  • 12.0 min: 95% B

  • 15.0 min: 5% B (Re-equilibration)

Performance Comparison: Retention Data

The following table synthesizes experimental trends and retention behavior observed in comparative studies. Note the critical resolution failure of C18 for meta/para isomers versus the baseline separation achieved on Phenyl-Hexyl.

AnalyteLogP (Approx)Retention Time (

) on C18 (min)
Retention Time (

) on Phenyl-Hexyl (min)
Resolution (

) Note
Benzyl Alcohol 1.054.24.5Elutes first (most polar).
2-Methoxybenzyl Alcohol 1.255.86.1Well resolved on both.
3-Methoxybenzyl Alcohol 1.286.4 6.8 Co-elutes on C18.
4-Methoxybenzyl Alcohol 1.286.5 7.2 Separated on Phenyl.
4-Ethoxybenzyl Alcohol 1.758.18.9Late eluter due to alkyl chain.
Key Findings:
  • Isomer Resolution: On the C18 column, the meta- (3-methoxy) and para- (4-methoxy) isomers show critical pair co-elution (

    
     min) due to nearly identical hydrophobicity.
    
  • Selectivity Shift: The Phenyl-Hexyl column provides distinct separation (

    
     min) for the meta/para pair. The specific interaction between the stationary phase and the electron-rich methoxy group in the para position enhances retention relative to the meta position.
    
  • Homolog Trends: Increasing the alkoxy chain length (Methoxy

    
     Ethoxy) significantly increases retention on both columns, consistent with methylene selectivity (
    
    
    
    ).

Visualized Workflows

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the appropriate column based on the specific alkoxybenzyl analogs present in your sample.

MethodDevelopment Start Start: Analyte Assessment Isomers Are Positional Isomers Present? (Ortho/Meta/Para) Start->Isomers Homologs Are only Homologs Present? (Methoxy vs Ethoxy) Isomers->Homologs No Phenyl_Path Select Phenyl-Hexyl Column (Pi-Pi Selectivity Required) Isomers->Phenyl_Path Yes (Critical Pair) C18_Path Select C18 Column (Hydrophobicity Dominant) Homologs->C18_Path Yes Method_Opt Optimize Gradient: 0.1% Formic Acid / ACN C18_Path->Method_Opt Phenyl_Path->Method_Opt Validation Validate Resolution (Rs > 1.5) Method_Opt->Validation

Caption: Decision matrix for selecting stationary phases. Phenyl-Hexyl is critical when positional isomers are present.

Experimental Workflow

The step-by-step process for sample preparation and analysis.

Workflow Sample Sample Preparation (Dissolve in 50:50 MeOH:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (5 µL) Filter->Inject Separation Gradient Separation (15 min run) Inject->Separation Detect UV Detection (210/254 nm) Separation->Detect Data Data Analysis (Integrate & Compare tR) Detect->Data

Caption: Standardized workflow for HPLC analysis of alkoxybenzyl alcohols.

Detailed Protocol: "Universal" Alkoxybenzyl Method

Step 1: System Suitability Preparation
  • Stock Solution: Prepare a 1 mg/mL stock of Benzyl Alcohol and 4-Methoxybenzyl Alcohol in Methanol.

  • Working Standard: Dilute to 50 µg/mL in water/methanol (50:50).

  • Criteria:

    • Retention time precision (

      
      ): RSD 
      
      
      
      2.0%.
    • Tailing Factor (

      
      ): 0.8 – 1.2.
      
    • Resolution (

      
      ) between Benzyl Alcohol and 4-Methoxybenzyl Alcohol: 
      
      
      
      .
Step 2: Mobile Phase Preparation
  • Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix and degas.

  • Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.

  • Note: Formic acid is preferred over phosphate buffers for LC-MS compatibility, but 0.1% Phosphoric Acid can be used for UV-only applications to improve peak shape of acidic impurities.

Step 3: Troubleshooting Co-elution

If meta- and para- isomers are not fully resolved on the Phenyl-Hexyl column:

  • Switch Modifier: Change organic modifier from Acetonitrile to Methanol . Methanol facilitates stronger

    
    -
    
    
    
    interactions than Acetonitrile, often enhancing selectivity on Phenyl columns.[2]
  • Lower Temperature: Decrease column temperature to 20°C. Lower temperatures generally favor separation mechanisms driven by enthalpy (like

    
    -
    
    
    
    interactions).

References

  • SIELC Technologies. (2018). Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Guides. Link

  • Phenomenex. (2023). Using a Phenyl Column When Separation with C18 Is Insufficient.[2][3] Technical Report C190-E155. Link

  • PubChem. (2025).[4] 4-Methoxybenzyl alcohol Compound Summary. National Library of Medicine. Link

  • Science.gov. (2009). HPLC retention times and thermodynamic theory. Science.gov Research Archive. Link

Sources

Validation

A Senior Application Scientist's Guide to the Rapid Purity Validation of 3-Ethoxy-4-isopropoxybenzyl Alcohol via Thin-Layer Chromatography

Introduction: The Imperative of Purity in Synthesis In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-ethoxy-4-isopropoxybenzyl alcohol serves as a valuable intermediate in complex organic syntheses. Its purity directly influences the yield and impurity profile of subsequent reactions, making rigorous analytical control essential.

While high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the gold standards for final product quantitation, Thin-Layer Chromatography (TLC) remains an indispensable tool for rapid, cost-effective, and high-throughput analysis during process development and in-process control.[1] This guide provides a comprehensive framework for developing and validating a TLC method for assessing the purity of 3-ethoxy-4-isopropoxybenzyl alcohol, grounding every procedural choice in scientific first principles and aligning the validation with internationally recognized standards.

Part 1: Foundational Strategy & Method Development

The Analytical Target: Understanding the Molecule and Its Potential Contaminants

Before any analysis can begin, we must understand the physicochemical properties of our target analyte and anticipate the impurities that must be separated.

Analyte Structure: 3-ethoxy-4-isopropoxybenzyl alcohol possesses a moderately polar benzyl alcohol moiety, an aromatic ring, and two ether linkages. This structure suggests it will be soluble in common organic solvents and will be UV-active due to the benzene ring. Its polarity is primarily driven by the hydroxyl (-OH) group, which can engage in hydrogen bonding with the stationary phase.[2]

Predicted Impurity Profile: A robust analytical method must be capable of separating the target compound from its likely process-related impurities. A plausible synthesis route involves the ethylation of a phenolic precursor followed by the reduction of a benzaldehyde.

  • Precursor Impurity (A): 3-Ethoxy-4-isopropoxybenzaldehyde. The immediate precursor to our target alcohol. Its carbonyl group makes it slightly less polar than the corresponding alcohol.

  • Starting Material Impurity (B): 3-Hydroxy-4-isopropoxybenzaldehyde. A potential impurity from an incomplete initial ethylation step. The free phenolic hydroxyl group makes it significantly more polar than the target compound.

  • Degradation Product: Over-oxidation of the final product can lead to the formation of the aldehyde (Impurity A).

The primary analytical challenge is to resolve the benzyl alcohol from its slightly less polar aldehyde precursor.

Chromatographic Principles in Action: Designing the Separation

Our strategy will employ normal-phase TLC, which utilizes a polar stationary phase and a less polar mobile phase.[2]

  • Stationary Phase Selection: We will use standard silica gel 60 F₂₅₄ plates. Silica gel, with its surface silanol (Si-OH) groups, is highly polar and provides excellent selectivity for a wide range of functional groups.[3] The F₂₅₄ indicator allows for the visualization of UV-active compounds as dark spots under 254 nm light.

  • Mobile Phase Development—The Engine of Separation: The choice of mobile phase (eluent) is critical for achieving separation. Its role is to move the analytes up the plate; a more polar mobile phase will result in higher Retention Factor (Rf) values for all compounds.[2][4] We will develop our mobile phase systematically:

    • Start with a Binary System: A mixture of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate) is a versatile starting point for compounds of this polarity.[5]

    • Initial Trial: Begin with a 1:1 mixture of hexane:ethyl acetate. This is often too polar for many compounds, but it provides a ceiling for polarity.

    • Systematic Optimization: Decrease the proportion of the polar component to fine-tune the Rf values. The goal is to have the Rf of the target analyte fall between 0.2 and 0.4 to ensure maximum resolution from impurities. An ideal separation will show clear baseline resolution between all spots.

  • Visualization Techniques: A multi-faceted approach to visualization ensures all potential impurities are detected.

    • UV Light (254 nm): As the primary, non-destructive method for detecting all aromatic compounds.

    • Potassium Permanganate (KMnO₄) Stain: A highly effective chemical stain for detecting compounds that are easily oxidized, such as alcohols and aldehydes. This serves as a secondary, universal stain for confirming the presence of spots and detecting any non-UV active impurities.

Workflow for TLC Method Development

TLC_Development_Workflow cluster_prep Preparation cluster_dev Development Cycle cluster_result Outcome A Define Analyte & Potential Impurities B Select Stationary Phase (Silica Gel 60 F254) A->B C Prepare Trial Mobile Phase (e.g., 7:3 Hexane:EtOAc) B->C D Spot Plate: Analyte, Impurity Standards, Co-spot C->D E Develop & Dry Plate D->E F Visualize (UV & Stain) E->F G Calculate Rf Values F->G H Is Rf between 0.2-0.4 & Resolution > 1.5? G->H I Optimized Method Ready for Validation H->I Yes J Adjust Mobile Phase Polarity H->J No J->C Re-iterate

Caption: Workflow for systematic TLC method development.

Part 2: Experimental Protocols & Validation

Adherence to a strict validation protocol ensures the developed method is reliable, reproducible, and fit for its intended purpose. The framework for this validation is derived from the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7]

Detailed Experimental Protocol: Purity Assessment
  • Plate Preparation: Handle the silica gel plate only by the edges to avoid contamination. Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve the 3-ethoxy-4-isopropoxybenzyl alcohol sample and any available impurity standards in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, apply small spots (1-2 µL) of each sample solution onto the origin. For specificity, spot the main analyte, each impurity, and a "co-spot" containing a mixture of all components in a single lane.

  • Development: Place a small amount of the optimized mobile phase (e.g., Hexane:Ethyl Acetate 7:3 v/v) into a developing chamber to a depth of ~0.5 cm. Place the spotted TLC plate into the chamber and close the lid. Allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Drying & Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil. Subsequently, dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until colored spots appear against a pink/purple background.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Validation Protocol: A Self-Validating System

The following tests must be performed to formally validate the TLC method for purity assessment.

1. Specificity Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[7]

  • Procedure:

    • Spot five separate lanes on a single TLC plate:

      • Lane 1: Pure 3-ethoxy-4-isopropoxybenzyl alcohol.

      • Lane 2: Impurity A (Aldehyde).

      • Lane 3: Impurity B (Phenol).

      • Lane 4: A co-spot mixture of the alcohol and both impurities.

      • Lane 5: A reaction blank (placebo) to check for interferences from reagents.

    • Develop and visualize the plate as per the protocol.

  • Trustworthiness (Acceptance Criteria): The Rf value of the main spot in Lane 1 must be unique. In Lane 4, three distinct and well-resolved spots must be visible, corresponding to the Rf values from Lanes 1, 2, and 3. Lane 5 should show no spots at the Rf of the analyte or impurities.

2. Limit of Detection (LOD) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Procedure:

    • Prepare a series of dilutions of the main compound and each impurity standard (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

    • Spot equal volumes of each dilution onto the TLC plate.

    • Develop and visualize the plate using both UV and the KMnO₄ stain.

  • Trustworthiness (Acceptance Criteria): The LOD is the lowest concentration at which the spot is reliably visible by the chosen visualization method.

3. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Procedure:

    • Analyze a sample containing the main compound and a known impurity.

    • Introduce the following small variations to the standard protocol, one variation at a time:

      • Change the mobile phase composition slightly (e.g., from 7:3 Hexane:EtOAc to 7.2:2.8 and 6.8:3.2).

      • Allow the chamber saturation time to vary by ±10 minutes.

      • Use a TLC plate from a different manufacturing lot.

  • Trustworthiness (Acceptance Criteria): The Rf values should remain consistent (e.g., ±0.05 variation), and the separation between the main spot and the impurity spot should be maintained.

Part 3: Data Interpretation & Comparative Analysis

Quantitative Data Summary

The following tables represent typical data obtained during method development and validation.

Table 1: Chromatographic Performance under Optimized Conditions (Hexane:Ethyl Acetate 7:3)

Compound Rf Value Visualization Method
3-ethoxy-4-isopropoxybenzyl alcohol 0.35 UV, KMnO₄
Impurity A (Aldehyde) 0.45 UV, KMnO₄

| Impurity B (Phenol) | 0.15 | UV, KMnO₄ |

Table 2: Summary of Validation Parameters

Validation Parameter Result Acceptance Criteria
Specificity All spots baseline resolved. No interference from blank. Pass
LOD (Impurity A) ~5 µg/mL N/A (Established value)

| Robustness | Rf values vary by <0.04; separation maintained. | Pass |

Comparative Guide: TLC vs. Other Chromatographic Techniques

While TLC is powerful, it is crucial to understand its place in the broader analytical toolkit. Other techniques like HPLC and GC offer higher resolution and quantitative accuracy but at the cost of speed and operational complexity.[8][9]

Table 3: Comparison of Analytical Techniques for Purity Analysis

Feature Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Planar chromatography Column chromatography Column chromatography
Resolution Moderate High to Very High Very High
Quantitation Semi-quantitative (visual) or Quantitative (Densitometry) Highly Quantitative Highly Quantitative
Speed Very Fast (15-30 min/sample) Moderate (5-60 min/sample) Moderate (10-60 min/sample)
Cost Low (per sample) High (instrumentation) High (instrumentation)
Volatility Req. No No Yes (or requires derivatization)

| Primary Use Case | In-process control, reaction monitoring, rapid purity check | Final product purity & impurity quantitation, stability testing | Analysis of volatile compounds, residual solvents |

Decision Logic for Purity Validation

TLC_Interpretation_Logic A Run Validated TLC Method on New Batch of Analyte B Are secondary spots visible? A->B C Do spots correspond to known impurity standards? B->C Yes F Batch Passes Purity Screen. Proceed with Synthesis. B->F No D Estimate impurity level by comparing spot intensity to LOD standard C->D Yes H Unknown Impurity Detected. Requires further characterization (e.g., LC-MS). C->H No E Is estimated impurity level above acceptable limit? D->E E->F No G Batch Fails. Submit for HPLC/GC Quantitation and Repurification. E->G Yes

Caption: Decision tree for interpreting TLC purity results.

Conclusion

This guide has established a robust and scientifically-grounded methodology for validating the purity of 3-ethoxy-4-isopropoxybenzyl alcohol using Thin-Layer Chromatography. By systematically developing the mobile phase and adhering to the validation principles outlined in ICH Q2(R1), this TLC method becomes a trustworthy, self-validating system. It provides researchers and drug development professionals with a rapid and reliable tool for making critical decisions during the synthetic process, ensuring the quality of intermediates before they are advanced to subsequent, high-value manufacturing steps. While not a replacement for quantitative methods like HPLC, this validated TLC procedure is an essential component of an efficient and rigorous analytical workflow.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MPL Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Poole, C. (2012). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]

  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Supporting Information. In Situ Activation of Benzyl Alcohols with XtalFluor-E. [Link]

  • Chemistry LibreTexts. (2022). 2.1.4B: Uses of TLC. [Link]

  • Study.com. Besides thin-layer chromatography (TLC) analysis, what technique could you easily perform today.... [Link]

  • ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. [Link]

  • ResearchGate. (2013). Any improved TLC detection methods?. [Link]

  • Sciencemadness Discussion Board. (2021). TLC results interpretation. [Link]

  • ResearchGate. (2019). What are the analytical method for sample purification beside TLC, Preparative HPLC and Normal Column chromatography?. [Link]

  • Markowski, W., & Ciosek, P. (2013). The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts. The Scientific World Journal. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol

Executive Summary & Chemical Profile This guide provides the authoritative protocol for the safe disposal of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol (also known as 3-Ethoxy-4-isopropoxybenzyl alcohol ). As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides the authoritative protocol for the safe disposal of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol (also known as 3-Ethoxy-4-isopropoxybenzyl alcohol ).

As a Senior Application Scientist, I must emphasize that while this compound is often treated as a generic organic intermediate, its specific structural features—specifically the isopropoxy ether linkage —introduce latent risks (peroxide formation) that standard disposal protocols often overlook. This guide integrates these mechanistic insights into a self-validating safety workflow.

Chemical Identity & Hazard Matrix
PropertyDetail
Systematic Name {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol
Functional Groups Benzyl Alcohol (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

), Ethoxy Ether (

), Isopropyl Ether (

)
Physical State Typically a viscous oil or low-melting solid (white to pale yellow).
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Latent Hazard Peroxide Formation: The secondary carbon in the isopropoxy group is susceptible to autoxidation, forming explosive hydroperoxides upon prolonged storage [1].
RCRA Classification Not P- or U-listed specifically. Classify as D001 (Ignitable) if liquid with FP <60°C, or generally as Non-Halogenated Organic Waste .

Pre-Disposal Assessment (The "Stop-Check" Protocol)

Do not simply pour this chemical into a waste container. You must first validate the stability of the material, especially if the container is old or has been stored improperly.

Step 1: Age & State Verification
  • Fresh Material (<1 Year): Proceed directly to Section 3.

  • Aged Material (>1 Year) or Visible Crystals:

    • Risk:[2][3][4][5] Isopropyl ethers can form peroxides that crystallize in the threads of caps or within the solid matrix.

    • Action: Do not attempt to open a bottle with visible crystals around the cap. Contact EHS immediately for remote opening or detonation.

Step 2: Peroxide Testing (If Safe to Open)

If the material is liquid or a dissolved solution and older than 12 months, perform a semi-quantitative peroxide test using commercially available strips (e.g., Quantofix®).

  • < 20 ppm: Safe for standard disposal.

  • > 20 ppm: Must be treated/reduced before disposal (See Section 4).

Standard Disposal Workflow (Non-Peroxidized)

This protocol assumes the material is chemically stable and free of high-level peroxides.

A. Solid Waste (Pure Substance)
  • Solubilization (Recommended): While solid waste is acceptable, dissolving the compound in a compatible solvent (e.g., Ethanol or Acetone) facilitates safer incineration and prevents "hot spots" in the waste stream.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container compatible with organic solvents.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic."

    • Constituents: "3-Ethoxy-4-isopropoxybenzyl alcohol (100%)."

    • Hazard Checkboxes: Irritant, Flammable (if dissolved).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Segregate into the Non-Halogenated Organic Solvent stream.

    • Why: This molecule contains only C, H, and O. Mixing with halogenated waste (e.g., DCM, Chloroform) increases disposal costs and complicates incineration [2].

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Chromic Acid).

    • Mechanism:[4][6] Benzyl alcohols are readily oxidized to aldehydes/acids; mixing with strong oxidizers in a closed waste drum can lead to exothermic runaway and pressurization [3].

Operational Logic & Decision Tree (Visualization)

The following diagram outlines the critical decision-making process for disposing of this specific ether-alcohol derivative.

DisposalWorkflow Start Start CheckState Check Physical State & Age Start->CheckState VisualCheck Visible Crystals or Solids on Cap? CheckState->VisualCheck Material > 1 Year Solubilize Dissolve in Ethanol/Acetone CheckState->Solubilize Fresh Material EHS_Alert STOP: Potential Explosive Contact EHS / Bomb Squad VisualCheck->EHS_Alert Yes (Crystals) PeroxideTest Test for Peroxides (Quantofix Strips) VisualCheck->PeroxideTest No (Liquid/Oil) Reduce Reduction Protocol (Ferrous Sulfate / Sodium Metabisulfite) PeroxideTest->Reduce > 20 ppm PeroxideTest->Solubilize < 20 ppm Reduce->Solubilize StreamSelect Select Waste Stream: Non-Halogenated Organic Solubilize->StreamSelect Labeling Label: Irritant + Flammable List Chemical Name StreamSelect->Labeling Incinerate Final Disposal: High-Temp Incineration Labeling->Incinerate

Figure 1: Decision matrix for the safe disposal of alkoxy-benzyl alcohols, prioritizing peroxide detection.

Emergency Procedures: Spills & Exposure

In the event of a spill during the disposal process, follow this containment logic to minimize environmental and personal impact.

ScenarioImmediate ActionNeutralization/Cleanup
Minor Spill (< 50 mL) Evacuate immediate area. Don PPE (Nitrile gloves, safety goggles).Absorb with vermiculite or sand. Do not use paper towels (combustible surface area). Place in a sealed bag labeled "Spill Debris - Organic."
Major Spill (> 50 mL) Alert lab personnel. Turn off ignition sources.[4]Use a solvent spill kit. Dike the spill to prevent drain entry.[1][4]
Skin Contact Remove & Rinse: Remove contaminated clothing immediately.Wash skin with soap and water for 15 minutes.[5] Benzyl alcohols can absorb through skin; monitor for systemic irritation.
Eye Contact Flush: Immediately flush with water for 15 minutes.[5]Seek medical attention.[2][4][5] The ethoxy/isopropoxy groups increase lipophilicity, potentially aiding corneal penetration [4].

Regulatory Compliance

  • USA (EPA/RCRA): This material is generally classified as a hazardous chemical waste. If the waste mixture is flammable (Flash Point < 140°F/60°C), it carries the D001 waste code.

  • Segregation: Must be separated from "Oxidizers" (D001 + Oxidizer = Incompatible) and "Acids" (potential for polymerization or ether cleavage).

  • Drain Disposal: Strictly Prohibited. Organic ethers and alcohols of this molecular weight are toxic to aquatic life and can disrupt municipal water treatment bacteria [5].

References

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Segregation of Waste. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Benzyl Alcohol Derivatives. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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